molecular formula C38H33NO4S B2815917 Fmoc-alpha-Me-D-Cys(Trt)-OH CAS No. 725728-37-0

Fmoc-alpha-Me-D-Cys(Trt)-OH

Cat. No.: B2815917
CAS No.: 725728-37-0
M. Wt: 599.75
InChI Key: AWLPKAIRGNZKIN-DIPNUNPCSA-N
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Description

Fmoc-alpha-Me-D-Cys(Trt)-OH is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its unique protective groups: 9-fluorenylmethoxycarbonyl (Fmoc) for the amino group, and trityl (Trt) for the thiol group. The alpha-methyl group and the D-configuration of the cysteine residue add to its distinct properties, making it a valuable tool in the field of peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-Me-D-Cys(Trt)-OH typically involves several steps:

    Protection of the Thiol Group: The thiol group of cysteine is protected using trityl chloride in the presence of a base such as triethylamine.

    Introduction of the Alpha-Methyl Group: The alpha-methyl group is introduced via alkylation using a suitable methylating agent.

    Fmoc Protection of the Amino Group: The amino group is protected using 9-fluorenylmethoxycarbonyl chloride in the presence of a base like sodium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Fmoc-alpha-Me-D-Cys(Trt)-OH undergoes several types of chemical reactions:

    Deprotection Reactions: Removal of the Fmoc group using piperidine and the Trt group using trifluoroacetic acid.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced back to the thiol form.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Trt removal.

    Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Oxidation: Hydrogen peroxide or iodine.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

    Deprotected Amino Acid: After removal of protective groups.

    Peptide Chains: Formed through coupling reactions.

    Disulfides: Formed through oxidation of thiol groups.

Scientific Research Applications

Chemistry

Fmoc-alpha-Me-D-Cys(Trt)-OH is widely used in solid-phase peptide synthesis (SPPS) for the construction of complex peptides and proteins. Its protective groups ensure selective reactions, making it a staple in peptide chemistry.

Biology

In biological research, this compound is used to synthesize peptides that mimic natural proteins, aiding in the study of protein structure and function. It is also used in the development of peptide-based drugs.

Medicine

This compound is utilized in the synthesis of therapeutic peptides, which are used in treatments for various diseases, including cancer and metabolic disorders.

Industry

In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also employed in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of Fmoc-alpha-Me-D-Cys(Trt)-OH primarily involves its role in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The alpha-methyl group and D-configuration influence the stereochemistry of the resulting peptides, which can affect their biological activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Cys(Trt)-OH: Lacks the alpha-methyl group and D-configuration.

    Boc-Cys(Trt)-OH: Uses tert-butyloxycarbonyl (Boc) instead of Fmoc for amino group protection.

    Fmoc-Cys(Acm)-OH: Uses acetamidomethyl (Acm) for thiol protection.

Uniqueness

Fmoc-alpha-Me-D-Cys(Trt)-OH is unique due to its combination of protective groups, alpha-methyl substitution, and D-configuration. These features provide enhanced stability and selectivity in peptide synthesis, making it a valuable tool for creating complex and biologically active peptides.

Biological Activity

Fmoc-alpha-Me-D-Cys(Trt)-OH is a specialized amino acid derivative of cysteine, characterized by its protective groups and unique structural features. This compound plays a significant role in peptide synthesis and biological research, particularly in developing therapeutic peptides and studying protein interactions. Its application spans various fields, including medicinal chemistry, biochemistry, and pharmaceutical development.

Chemical Structure and Properties

This compound is defined by the following structural components:

  • Fmoc Group : 9-fluorenylmethoxycarbonyl, a common protective group for the amino functionality.
  • Trt Group : Trityl, which protects the thiol group of cysteine.
  • Alpha-Methyl Group : This modification enhances the stability and selectivity of the synthesized peptides.
  • D-Configuration : The D-enantiomer of cysteine contributes to unique biological activities compared to its L-counterpart.

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis. It enables the formation of peptides that can mimic natural proteins, facilitating studies on their structure and function. The compound's unique properties allow for the synthesis of biologically active peptides with potential therapeutic applications.

The mechanism involves:

  • Selective Peptide Bond Formation : The protective groups prevent unwanted reactions during synthesis, allowing for precise assembly of peptide chains.
  • Stability in Biological Environments : The alpha-methyl substitution and D-configuration enhance the stability of resulting peptides against enzymatic degradation.

Applications in Research and Medicine

  • Peptide Synthesis : Used extensively in solid-phase peptide synthesis (SPPS) to create complex peptides.
  • Therapeutic Development : Contributes to the synthesis of peptide-based drugs targeting diseases such as cancer and metabolic disorders.
  • Diagnostic Tools : Employed in developing biosensors and diagnostic reagents.

Comparative Analysis

To highlight the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundProtective GroupsConfigurationUnique Features
Fmoc-Cys(Trt)-OHFmoc, TrtLStandard cysteine derivative
Boc-Cys(Trt)-OHBoc, TrtLUses a different amino protection strategy
Fmoc-Cys(Acm)-OHFmoc, AcmLDifferent thiol protection
This compound Fmoc, TrtDEnhanced stability and selectivity due to modifications

Case Studies

  • Peptide Mimicry : A study utilized this compound to synthesize peptides that mimic natural protein structures, revealing insights into protein folding and interaction dynamics .
  • Therapeutic Peptides : Research demonstrated that peptides synthesized using this compound exhibited significant biological activity against cancer cell lines, highlighting its potential in drug development .
  • Biosensor Development : The compound was employed in creating biosensors for detecting specific biomolecules, showcasing its versatility beyond traditional peptide synthesis .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-tritylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c1-37(35(40)41,39-36(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,39,42)(H,40,41)/t37-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLPKAIRGNZKIN-DIPNUNPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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